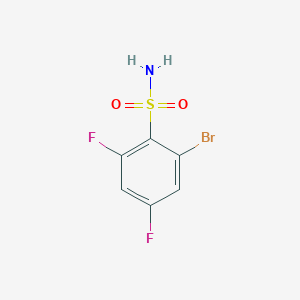

2-Bromo-4,6-difluorobenzenesulfonamide

描述

2-Bromo-4,6-difluorobenzenesulfonamide is an organic compound with the molecular formula C6H4BrF2NO2S and a molecular weight of 272.07 g/mol . It is a sulfonamide derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring, which imparts unique chemical properties to the compound.

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, followed by the reaction with ammonia or an amine to form the sulfonamide .

Industrial Production Methods

Industrial production methods for 2-Bromo-4,6-difluorobenzenesulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position undergoes substitution with nucleophiles (e.g., amines, alkoxides) under catalytic or thermal conditions. Fluorine atoms at 4- and 6-positions activate the ring for SNAr by electron withdrawal .

Example Reaction :This is critical in synthesizing derivatives for pharmaceutical applications .

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed coupling reactions:

a) Suzuki-Miyaura Coupling

Aryl bromides react with boronic acids to form biaryl derivatives:This reaction is used to introduce diverse aryl groups at the bromine site .

b) Buchwald-Hartwig Amination

Bromine is replaced by amines under palladium catalysis:Yields depend on steric and electronic effects of the amine .

Electrophilic Aromatic Substitution (EAS)

The sulfonamide group deactivates the ring, but fluorines direct electrophiles to specific positions:

- Nitration : Occurs at the 5-position (meta to sulfonamide) using HNO₃/H₂SO₄ .

- Halogenation : Bromine or chlorine substitutes at activated positions under Lewis acid catalysis .

Condensation and Derivatization

The sulfonamide group reacts with electrophiles:

a) Amide Formation

Reaction with acyl chlorides or anhydrides:Used to create sulfonamide-based protease inhibitors .

b) Mitsunobu Reaction

The sulfonamide NH participates in alkylation:This is key for synthesizing alkylated derivatives .

Stability and Degradation

科学研究应用

2-Bromo-4,6-difluorobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting bacterial infections and cancer.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-Bromo-4,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making the compound effective in various biological applications .

相似化合物的比较

Similar Compounds

2-Bromo-4,6-difluorobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.

2,6-Difluorobenzenesulfonamide: Lacks the bromine atom, resulting in different chemical reactivity and applications.

Uniqueness

2-Bromo-4,6-difluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various fields of research .

生物活性

2-Bromo-4,6-difluorobenzenesulfonamide is a compound of interest in medicinal chemistry and environmental science due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrFNOS

- CAS Number : 50488-34-1

Biological Activity Overview

Research into the biological activity of this compound indicates several significant effects:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, fluoro-substituted benzenesulfonamides have demonstrated efficacy against various bacterial strains due to their ability to inhibit specific enzymes critical for bacterial survival .

- Cytotoxic Effects : The compound has been evaluated for cytotoxicity against cancer cell lines. In vitro assays suggest that it may induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways .

- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit cathepsin C, an enzyme implicated in inflammatory processes and tissue remodeling .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound's sulfonamide group is known to mimic p-amino benzoic acid (PABA), interfering with folate synthesis in bacteria and thus exhibiting bacteriostatic activity.

- Induction of Oxidative Stress : Some studies suggest that the compound may induce oxidative stress in cells, leading to increased reactive oxygen species (ROS), which can trigger apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various difluorobenzenesulfonamides against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for certain derivatives .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 µg/mL |

| This compound | Escherichia coli | 15 µg/mL |

Case Study 2: Cytotoxicity Assessment

In vitro studies on human cancer cell lines (e.g., A549 lung cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (lung cancer) | 25 | Apoptosis induction via caspase activation |

常见问题

Basic Research Questions

Q. What are the typical synthetic routes for preparing 2-Bromo-4,6-difluorobenzenesulfonamide?

- Methodological Answer : A common approach involves sulfonation of a bromo-difluorobenzene precursor. For example, 2-bromo-4,6-difluorobenzene can be treated with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by reaction with ammonia or an amine to yield the sulfonamide. This mirrors methods used for analogous compounds, such as synthesizing 2-Fluoro-6-methoxybenzenesulfonamide via sulfonyl chloride intermediates .

- Characterization : Post-synthesis, purity is assessed using HPLC (High-Performance Liquid Chromatography) with >95.0% purity thresholds, as seen in quality control practices for similar brominated aromatic compounds .

Q. How is this compound characterized in academic research?

- Methodological Answer :

- Physical Properties : Melting point analysis (e.g., 170–173°C for 2-Bromo-4-fluorobenzoic acid) is used to verify identity .

- Spectroscopic Methods : and NMR confirm substituent positions and electronic environments. Mass spectrometry (MS) validates molecular weight .

- Purity : Liquid chromatography (LC) or gas chromatography (GC) ensures compliance with >95.0% purity standards .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Fire Hazards : Use CO or dry chemical extinguishers; avoid water streams due to potential decomposition into toxic gases (e.g., CO, CO) .

- Storage : Store at 2–8°C to prevent degradation, as recommended for structurally related brominated benzoic acids .

- Transport : Classified under ADR/RID Class 8 (corrosive substances) with hazard code 80, requiring sealed containers and inert packing .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the sulfonamide group?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during sulfonation to avoid side reactions (e.g., over-sulfonation) .

- Catalysts : Use Lewis acids like AlCl to enhance electrophilic substitution efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve sulfonyl chloride stability .

- Purification : Column chromatography (silica gel, hexane/EtOAc) resolves impurities, achieving >97.0% purity as demonstrated for brominated phenylboronic acids .

Q. How do electronic effects of bromo and fluoro substituents influence the compound’s reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : Bromo (Br) and fluoro (F) groups deactivate the benzene ring, directing electrophilic attacks to meta/para positions. This impacts sulfonation regioselectivity .

- Acidity : The sulfonamide’s NH acidity is heightened due to electron-withdrawing substituents, facilitating hydrogen bonding in biological systems (e.g., enzyme inhibition studies) .

- Comparative Analysis : Contrast with 2-Amino-4-bromo-3,5-difluorobenzoic acid, where the amino group introduces nucleophilic reactivity absent in the sulfonamide .

Q. What computational methods predict the compound’s interactions in biological systems?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models binding affinities to target proteins (e.g., carbonic anhydrase), leveraging sulfonamide’s known role as a zinc-binding group .

- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to predict reactivity in nucleophilic aromatic substitution reactions .

- MD Simulations : Evaluate stability in aqueous environments using tools like GROMACS, critical for drug design applications .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting points)?

- Methodological Answer :

- Source Validation : Cross-reference data from peer-reviewed journals over commercial catalogs. For example, melting points for 2-Bromo-4-fluorobenzoic acid vary between 170–173°C and 249–254°C for related brominated amines .

- Experimental Replication : Reproduce synthesis under controlled conditions (e.g., inert atmosphere) to isolate compound-specific properties .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., di-brominated derivatives) that alter observed properties .

Q. Applications in Academic Research

Q. What are the potential applications of this compound in medicinal chemistry?

- Methodological Answer :

- Enzyme Inhibition : The sulfonamide group chelates zinc in metalloenzymes (e.g., carbonic anhydrase), a mechanism explored in 2-Fluoro-6-methoxybenzenesulfonamide studies .

- Drug Intermediate : Serve as a precursor for kinase inhibitors or anticancer agents, analogous to LY2835219 intermediates derived from 4-Bromo-2,6-difluoroaniline .

- Structure-Activity Relationships (SAR) : Modify substituents to study effects on bioavailability and target binding, as seen in benzenesulfonamide derivatives .

属性

IUPAC Name |

2-bromo-4,6-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXOSMOBFMOMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588604 | |

| Record name | 2-Bromo-4,6-difluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951624-79-6 | |

| Record name | 2-Bromo-4,6-difluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。